molecular formula C19H41N3O2 B3214348 Guanidine, N,N-dioctyl-, acetate (1:1) CAS No. 114174-41-3

Guanidine, N,N-dioctyl-, acetate (1:1)

Cat. No.: B3214348
CAS No.: 114174-41-3
M. Wt: 343.5 g/mol
InChI Key: HXZKZDGKAYBNNC-UHFFFAOYSA-N
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Description

Guanidine, N,N-dioctyl-, acetate (1:1) is a derivative of guanidine, a compound known for its strong basicity and versatile applications in various fields This particular derivative features two octyl groups attached to the nitrogen atoms of the guanidine core, paired with an acetate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. For N,N-dioctylguanidine, the starting materials include octylamine and a guanidine precursor such as S-methylisothiourea. The reaction proceeds under mild conditions, often in the presence of a base like sodium hydroxide, to yield the desired guanidine derivative.

Industrial Production Methods

Industrial production of guanidine derivatives, including N,N-dioctylguanidine, often employs large-scale batch reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N,N-dioctyl-, acetate (1:1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the guanidine group to an amine.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions, where the acetate ion can be replaced by other anions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. The reactions typically occur under mild to moderate conditions, with careful control of temperature and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N-dioctylguanidine can yield N,N-dioctylguanidine N-oxide, while reduction can produce N,N-dioctylamine.

Scientific Research Applications

Guanidine, N,N-dioctyl-, acetate (1:1) has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring strong bases.

    Biology: The compound can act as a protein denaturant, aiding in the study of protein structures and functions.

    Medicine: Guanidine derivatives are explored for their potential therapeutic effects, including antiviral and antibacterial properties.

    Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of guanidine, N,N-dioctyl-, acetate (1:1) involves its strong basicity and ability to form stable complexes with various substrates. The guanidine group can enhance the release of acetylcholine following a nerve impulse, slow the rates of depolarization and repolarization of muscle cell membranes, and interact with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    N,N-dioctylguanidine hydrochloride: Similar structure but with a chloride counterion.

    N,N-dioctylguanidine sulfate: Features a sulfate counterion instead of acetate.

    N,N-dioctylguanidine nitrate: Contains a nitrate counterion.

Uniqueness

Guanidine, N,N-dioctyl-, acetate (1:1) is unique due to its specific counterion, which can influence its solubility, reactivity, and interaction with other molecules. The acetate ion provides distinct properties compared to other counterions, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

acetic acid;1,1-dioctylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N3.C2H4O2/c1-3-5-7-9-11-13-15-20(17(18)19)16-14-12-10-8-6-4-2;1-2(3)4/h3-16H2,1-2H3,(H3,18,19);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZKZDGKAYBNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=N)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90765737
Record name Acetic acid--N,N-dioctylguanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90765737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114174-41-3
Record name Acetic acid--N,N-dioctylguanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90765737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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